molecular formula C16H14N4OS B15108932 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole

2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B15108932
M. Wt: 310.4 g/mol
InChI Key: SYHPTQKABXAEFO-UHFFFAOYSA-N
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Description

2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[1,2-a]pyrimidine moiety with a benzoxazole ring, connected via a sulfanyl linker. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The sulfanyl linker may facilitate the compound’s ability to penetrate cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1,3-benzoxazole stands out due to its unique combination of the imidazo[1,2-a]pyrimidine and benzoxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C16H14N4OS/c1-10-7-11(2)20-8-12(18-15(20)17-10)9-22-16-19-13-5-3-4-6-14(13)21-16/h3-8H,9H2,1-2H3

InChI Key

SYHPTQKABXAEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CSC3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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